Decyl Sulfamate
Description
Decyl sulfamate (C₁₀H₂₁OSO₂NH₂) is an aliphatic sulfamate ester characterized by a 10-carbon alkyl chain linked to a sulfamate (-OSO₂NH₂) group. This compound has been investigated for its bioactivity in marine antifouling and enzyme inhibition contexts. Evidence from marine invertebrate studies highlights its presence in bioactive screenings, where it is tested alongside other alkyl sulfamates (e.g., octyl, nonyl) for ecological and pharmacological effects . Unlike aromatic sulfamates, this compound lacks a phenolic or heterocyclic backbone, which influences its solubility, membrane permeability, and target specificity.
Properties
Molecular Formula |
C10H23NO3S |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
decyl sulfamate |
InChI |
InChI=1S/C10H23NO3S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3,(H2,11,12,13) |
InChI Key |
JBKMRMOTMJVNML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkyl Sulfamates: Chain Length and Branching Effects
Decyl sulfamate belongs to a broader class of alkyl sulfamates, where chain length and branching modulate bioactivity. A comparative study of aliphatic sulfamates in Daphnia pulex demonstrated the following structural trends:
Key findings:
- Chain length : Shorter chains (e.g., C8) exhibit stronger antifouling activity, likely due to enhanced solubility and diffusion across biological membranes.
Aromatic vs. Aliphatic Sulfamates
Aryl sulfamates (e.g., biphenyl sulfamates) are potent inhibitors of steroid sulfatase (STS) and aromatase (AROM), with IC₅₀ values in the nanomolar range (20–44 nM) . In contrast, aliphatic sulfamates like this compound lack aromatic systems critical for π-π interactions with enzyme active sites, resulting in weaker enzyme inhibition. For example:
- STS inhibition : Aryl sulfamates with meta-halogen substitutions (e.g., compounds 11, 17) achieve IC₅₀ values <50 nM, while aliphatic sulfamates are rarely reported for STS inhibition .
- Carbonic anhydrase (CA) inhibition: Aliphatic sulfamates bind CA isoforms via the sulfamate group but show reduced specificity compared to glycosylated sulfamates (e.g., monosaccharide derivatives) .
Sulfamates in Enzyme-Targeted Therapeutics
- NAE (NEDD8-activating enzyme) inhibitors: Sulfamate-containing compounds (e.g., MLN4924 analogs) rely on adenosine mimicry and covalent adduct formation. This compound’s aliphatic chain may hinder adenosine-like binding, limiting its utility in this pathway .
Critical Structural and Functional Insights
- Sulfamate group positioning : In aryl sulfamates, the sulfamate group’s para position relative to a methylene linker is crucial for STS inhibition . Aliphatic sulfamates lack this spatial arrangement, reducing enzyme interaction.
- Electron-withdrawing substituents : Halogens at meta/para positions lower the pKa of aryl sulfamates, enhancing leaving-group ability and enzyme inhibition. Aliphatic sulfamates lack such substituents, limiting their reactivity .
- Solubility and bioavailability : this compound’s long alkyl chain increases hydrophobicity (logP ~4.5), reducing aqueous solubility compared to aryl sulfamates (logP ~2.0–3.0) but improving lipid membrane penetration .
Q & A
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s antimicrobial activity studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
